2-Methylpent-2-enyl isobutyrate
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Overview
Description
. This compound is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpent-2-enyl isobutyrate typically involves the esterification of 2-methyl-2-penten-1-ol with isobutyric acid. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylpent-2-enyl isobutyrate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
2-Methylpent-2-enyl isobutyrate has various applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methylpent-2-enyl isobutyrate exerts its effects involves the hydrolysis of the ester bond by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. These products can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-penten-1-yl acetate
- 2-Methyl-2-penten-1-yl propionate
- 2-Methyl-2-penten-1-yl butyrate
Uniqueness
2-Methylpent-2-enyl isobutyrate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its synthesis and reactivity profile make it a valuable compound in various applications, particularly in the fragrance and flavor industry .
Properties
CAS No. |
94133-56-9 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[(E)-2-methylpent-2-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C10H18O2/c1-5-6-9(4)7-12-10(11)8(2)3/h6,8H,5,7H2,1-4H3/b9-6+ |
InChI Key |
OVNNCFCHTKRDGZ-RMKNXTFCSA-N |
Isomeric SMILES |
CC/C=C(\C)/COC(=O)C(C)C |
Canonical SMILES |
CCC=C(C)COC(=O)C(C)C |
Origin of Product |
United States |
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